molecular formula C20H18N2O3S B11699146 (2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11699146
M. Wt: 366.4 g/mol
InChI Key: NNHIOTUFUHKEGG-LICLKQGHSA-N
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Description

(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 6,8-dimethyl-2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolobenzimidazole derivatives.

Scientific Research Applications

(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H18N2O3S/c1-11-7-12(2)18-14(8-11)22-19(23)17(26-20(22)21-18)10-13-5-6-15(24-3)16(9-13)25-4/h5-10H,1-4H3/b17-10+

InChI Key

NNHIOTUFUHKEGG-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/SC3=N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2)C

Origin of Product

United States

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